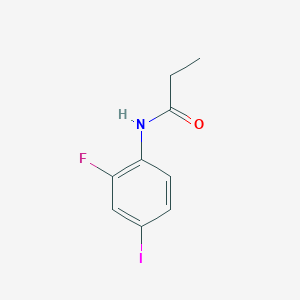
N-(2-fluoro-4-iodophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-4-iodophenyl)propanamide, also known as FIP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. FIP is a derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, and it has been shown to possess unique pharmacological properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-4-iodophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever, and their inhibition by N-(2-fluoro-4-iodophenyl)propanamide is thought to be responsible for its anti-inflammatory, analgesic, and antipyretic activities. N-(2-fluoro-4-iodophenyl)propanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-fluoro-4-iodophenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models, and it has also been shown to inhibit the growth of various cancer cells. N-(2-fluoro-4-iodophenyl)propanamide has also been shown to have antifungal and antiviral properties, making it a promising candidate for the development of new drugs for the treatment of fungal and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-fluoro-4-iodophenyl)propanamide is its unique pharmacological properties, which make it a promising candidate for the development of new drugs. N-(2-fluoro-4-iodophenyl)propanamide is also relatively easy to synthesize and has been shown to have good stability. However, one of the limitations of N-(2-fluoro-4-iodophenyl)propanamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-fluoro-4-iodophenyl)propanamide. One area of interest is the development of new drugs for the treatment of cancer, based on the anticancer properties of N-(2-fluoro-4-iodophenyl)propanamide. Another area of interest is the development of new drugs for the treatment of fungal and viral infections, based on the antifungal and antiviral properties of N-(2-fluoro-4-iodophenyl)propanamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-fluoro-4-iodophenyl)propanamide and to optimize its pharmacological properties for use in drug development.
Synthesemethoden
The synthesis of N-(2-fluoro-4-iodophenyl)propanamide involves the reaction of 2-fluoro-4-iodoaniline with ibuprofen in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction occurs at room temperature and yields N-(2-fluoro-4-iodophenyl)propanamide as a white solid in good yield.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-4-iodophenyl)propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, similar to those of ibuprofen. However, N-(2-fluoro-4-iodophenyl)propanamide has also been shown to have additional pharmacological activities, such as anticancer, antifungal, and antiviral properties. These properties make N-(2-fluoro-4-iodophenyl)propanamide a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
Molekularformel |
C9H9FINO |
|---|---|
Molekulargewicht |
293.08 g/mol |
IUPAC-Name |
N-(2-fluoro-4-iodophenyl)propanamide |
InChI |
InChI=1S/C9H9FINO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
SXFWQDLZDCDBAW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)I)F |
Kanonische SMILES |
CCC(=O)NC1=C(C=C(C=C1)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243902.png)
![3-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B243906.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243907.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243908.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243909.png)
![3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243913.png)
![4-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243914.png)
![3-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B243916.png)
![3-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B243917.png)
![4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243918.png)
![N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243919.png)
![4-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243921.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B243922.png)
![3-chloro-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methoxybenzamide](/img/structure/B243925.png)